Isocyanoacetylene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66723-45-3 |
|---|---|
Molecular Formula |
C3HN |
Molecular Weight |
51.05 g/mol |
IUPAC Name |
isocyanoethyne |
InChI |
InChI=1S/C3HN/c1-3-4-2/h1H |
InChI Key |
REHKGFPHRDKAKX-UHFFFAOYSA-N |
Canonical SMILES |
C#C[N+]#[C-] |
Origin of Product |
United States |
Computational and Theoretical Chemical Investigations of Isocyanoacetylene
Quantum Chemical Methodologies Applied to Isocyanoacetylene
A variety of quantum chemical methods have been employed to study this compound, each offering a different balance of accuracy and computational cost.
Ab Initio Approaches (e.g., Hartree-Fock, Coupled Cluster Theory)
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in providing a fundamental understanding of this compound.
Hartree-Fock (HF) Theory: Early theoretical studies on this compound utilized the Hartree-Fock method. nasa.govnasa.govcapes.gov.br This approach, which approximates the many-electron wavefunction as a single Slater determinant, provided initial estimates of the molecule's rotational constants and equilibrium geometry. nasa.govnasa.govcapes.gov.brharvard.edu For instance, matrix Hartree-Fock calculations were performed to predict the rotation constants of this compound and its corresponding radical, which are crucial for their detection in space via radio astronomy. nasa.govnasa.govcapes.gov.br While computationally efficient, the HF method does not fully account for electron correlation, which can affect the accuracy of the results. wikipedia.org
Coupled Cluster (CC) Theory: To achieve higher accuracy, more sophisticated ab initio methods that include electron correlation, such as Coupled Cluster (CC) theory, have been applied to this compound. researchgate.netuhmreactiondynamics.orguhmreactiondynamics.org CC methods, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating molecular properties with high precision. chemrxiv.orgrsc.org These methods have been used to refine the equilibrium geometry, predict spectroscopic constants, and determine the energy difference between this compound and its more stable isomer, cyanoacetylene (B89716) (HC₃N). harvard.eduresearchgate.net For example, large-scale coupled cluster calculations have been used to predict accurate equilibrium geometries for this compound. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a popular and powerful tool for studying this compound due to its favorable balance of computational cost and accuracy. chemrxiv.orgresearchgate.net DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. sbq.org.br
Various DFT functionals, such as B3LYP and M06-L, have been used in conjunction with different basis sets to investigate the potential energy surface of reactions involving this compound, its vibrational frequencies, and its electronic states. sbq.org.bracs.org For example, DFT calculations at the B3LYP/6-31G** level have been used to study the photoreactivity of cyanoacetylene, which can lead to the formation of this compound. acs.org Additionally, the M06L/6-311++G(d,p) level of theory has been employed to explore reaction pathways for the formation of this compound from the reaction of the cyano radical (CN) with acetylene (B1199291) (C₂H₂). sbq.org.br
Basis Set Selection and Computational Efficiency in this compound Studies
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. mit.eduumich.edu A basis set is a set of mathematical functions used to build molecular orbitals.
For this compound, various basis sets have been employed, ranging from the minimal STO-3G to more extensive and flexible sets like the correlation-consistent (cc-pVTZ, aug-cc-pVTZ) and Pople-style (e.g., 6-311++G(d,p)) basis sets. researchgate.netresearchgate.netsbq.org.br The selection of a basis set often involves a compromise between the desired accuracy and the available computational resources. mit.edupsicode.orgstackexchange.com For instance, larger basis sets with diffuse and polarization functions are generally required for accurate calculations of properties like electron affinities and long-range interactions, but they also significantly increase the computational time. stackexchange.comusc.edu Studies have shown that combining methods, such as using coupled cluster theory with an appropriate basis set like aug-cc-pVTZ, can yield highly accurate results for this compound. researchgate.net
Theoretical Elucidation of Molecular Structure and Electronic States of this compound
Theoretical calculations have been indispensable in determining the detailed molecular structure and understanding the electronic properties of this compound.
Equilibrium Geometries and Bond Characterizations
Theoretical studies have consistently predicted a linear equilibrium geometry for this compound (H-C≡C-N≡C). vulcanchem.com The bond lengths and angles have been precisely determined through high-level ab initio and DFT calculations. researchgate.net These calculations are crucial for interpreting experimental spectroscopic data and for predicting the molecule's rotational spectrum.
A combination of experimental ground-state rotational constants and ab initio values for vibration-rotation coupling constants has allowed for the determination of equilibrium bond lengths with high accuracy. researchgate.net The characterization of the bonds reveals a typical triple bond between the two central carbon atoms and a bond with significant triple bond character between the nitrogen and terminal carbon atom.
| Bond | Method | Bond Length (Å) | Reference |
|---|---|---|---|
| C-H | CEPA-1 | 1.062 | researchgate.net |
| C≡C | CEPA-1 | 1.206 | researchgate.net |
| C-N | CEPA-1 | 1.391 | researchgate.net |
| N≡C | CEPA-1 | 1.169 | researchgate.net |
Conformational Analysis and Stereochemical Considerations
As a linear molecule, this compound does not exhibit conformational isomers that arise from rotation around single bonds, a common feature in more complex organic molecules. imperial.ac.uklibretexts.org Therefore, conformational analysis in the traditional sense is not applicable.
However, theoretical studies have explored the potential energy surfaces of reactions involving this compound, which can be considered a form of conformational analysis in a broader context. sbq.org.br These studies investigate the various transition states and intermediates that can form during a chemical reaction, providing insight into the reaction mechanism and the stereochemical outcomes. For example, the reaction of the cyano radical with acetylene has been shown to proceed through different pathways, leading to the formation of either cyanoacetylene or this compound. sbq.org.brresearchid.co The stereochemistry of these reactions, such as the cis or trans approach of the reactants, can influence the product distribution.
Potential Energy Surface (PES) Mapping for this compound Systems
The potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a molecule as a function of its geometry. libretexts.org For a molecule like this compound, the PES maps out the energy landscape, revealing the stable structures (minima), the pathways for isomerization and dissociation, and the energy barriers for these processes. libretexts.org
On the potential energy surface of the C₃H₂N system, this compound (HCCNC) represents a local minimum. sbq.org.br The global minimum corresponds to the most stable isomer, which is typically cyanoacetylene (HCCCN). sbq.org.br Theoretical calculations are essential for identifying these minima. By optimizing the geometry of the molecule, researchers can locate stationary points on the PES. Vibrational frequency calculations are then performed to characterize these points: a minimum has all real frequencies, while a transition state has one imaginary frequency. sbq.org.br
Several computational methods, including ab initio and density functional theory (DFT), have been used to explore the PES of C₃H₂N. researchgate.netsbq.org.br For example, calculations at the M06L/6-311++G(d,p) level of theory have been used to optimize the geometries of reactants, transition states, and products involved in reactions of the CN radical with acetylene (C₂H₂). sbq.org.br These studies confirm that HCCNC is a stable, albeit less stable, isomer compared to HCCCN. The relative energies of these minima are crucial for understanding the thermodynamics of isomerization reactions.
The search for global and local minima on a complex PES can be challenging. ox.ac.uk Techniques like molecular dynamics and basin-hopping algorithms are sometimes employed to explore the conformational space more thoroughly and ensure that all significant minima are identified. ox.ac.ukcam.ac.uk
A transition state is the highest energy point along the lowest energy path between two minima on the potential energy surface. solubilityofthings.comwikipedia.org The energy difference between the reactants and the transition state is the activation energy or energy barrier. catalysis.blog Identifying these transition states and calculating the corresponding energy barriers are crucial for understanding the kinetics of chemical reactions. solubilityofthings.com
For reactions involving this compound, such as its formation from the reaction of the CN radical with acetylene, theoretical methods are used to locate the transition states connecting the reactants to the products. researchgate.netsbq.org.br For example, in the reaction of CN with C₂H₂, several pathways have been explored theoretically. researchgate.netsbq.org.br Some of these pathways lead to the formation of HCCCN, while others can lead to its isomer HCCNC. sbq.org.br The calculations involve finding the saddle points on the PES and then confirming that they connect the correct reactants and products using Intrinsic Reaction Coordinate (IRC) calculations. sbq.org.br
The height of the energy barriers determines the feasibility of a reaction under different conditions. For instance, some reactions leading to HCCCN are found to be exothermic with no energy barrier, making them favorable in interstellar space. researchgate.net In contrast, pathways leading to isomers like HCCNC may involve significant energy barriers, suggesting they are less likely to form through those specific neutral-neutral reactions. researchgate.net
The formation and reactions of this compound are complex processes that are best understood by analyzing the multi-dimensional potential energy surface. nasa.gov These surfaces provide a comprehensive view of all possible reaction channels. nasa.gov
Theoretical studies have mapped out the PES for the reaction of the CN radical with acetylene (C₂H₂). researchgate.netsbq.org.br These studies have revealed multiple reaction pathways. For example, the CN radical can add to one of the carbon atoms of acetylene, forming an intermediate complex. This complex can then rearrange or dissociate to form various products, including HCCCN and HCCNC. sbq.org.br
One study using the M06L/6-311++G(d,p) level of theory proposed new reaction pathways for the CN + C₂H₂ reaction. sbq.org.br These pathways involve the formation of intermediate complexes and transition states that were not previously considered. The analysis of these pathways provides a more complete picture of the reaction mechanism and the potential for forming this compound. sbq.org.br
The study of the C₃H₂N potential energy profile shows that the doublet H₂CCCN radical is a global minimum, stabilized by 288 kJ mol⁻¹ relative to the reactants. sbq.org.br This intermediate can then decay to form the HCCCN isomer. The analysis of such complex reaction surfaces often requires sophisticated computational techniques to trace the minimum energy paths and calculate the rates of the various reaction steps. nasa.gov
Theoretical Spectroscopic Parameter Prediction for this compound
Theoretical calculations are invaluable for predicting the spectroscopic properties of molecules, which can then guide laboratory and astronomical searches for these species.
The rotational constant (B) is a key spectroscopic parameter that determines the spacing of lines in the rotational spectrum of a molecule. For a linear molecule like this compound, there is one principal rotational constant. Theoretical calculations can provide accurate predictions of this constant.
Ab initio methods, such as the matrix Hartree-Fock model and coupled-cluster approaches, have been used to predict the rotational constant of this compound. capes.gov.brharvard.eduresearchgate.net These calculations typically involve optimizing the molecule's geometry to determine the equilibrium bond lengths, from which the moment of inertia and the rotational constant can be derived. researchgate.net
One early study using the matrix Hartree-Fock model calculated a rotational constant (Bₑ) of 5076 MHz for the most common isotopologue of this compound (H¹²C¹²C¹⁴N¹²C). capes.gov.br The same study also provided predictions for other isotopically substituted versions of the molecule. harvard.edu More recent and sophisticated calculations, such as those using coupled-cluster methods with large basis sets, have further refined these predictions. researchgate.net For example, CCSD(T) calculations have been used to obtain accurate equilibrium geometries and, consequently, highly precise rotational constants. researchgate.net
These theoretical predictions have been crucial for the successful detection of this compound in the interstellar medium. researchgate.net By comparing the observed frequencies of unidentified spectral lines with the theoretically predicted rotational spectrum, astronomers can confidently identify the presence of new molecules like this compound.
| Method | Basis Set | Rotational Constant (B₀) in MHz | Reference |
| Matrix Hartree-Fock | Not specified | 5076 | capes.gov.br |
| CCSD(T) with scaling | aug-cc-pVTZ | Not specified in abstract | researchgate.net |
| Laboratory Observation | Not specified | 1361.74998 ± 0.00040 | researchgate.net |
Vibrational Frequency Calculations and Anharmonicity Effects
The theoretical prediction of the vibrational spectra of this compound (HCCNC) is crucial for interpreting experimental data, such as those obtained from infrared spectroscopy, and for understanding the molecule's thermodynamic properties. Computational chemistry provides the tools to calculate these vibrational frequencies, but the accuracy of these predictions is highly dependent on the level of theory and the consideration of anharmonicity. capes.gov.brnih.govnih.govnist.gov
In the simplest approach, the harmonic oscillator model, molecular vibrations are treated as simple harmonic motions. This method is computationally efficient but often deviates from experimental observations because real molecular potential energy surfaces are not perfectly parabolic. nist.govresearchgate.net Anharmonicity, which is the deviation from this simple harmonic behavior, significantly influences vibrational frequencies, especially for stretching modes and in systems with hydrogen bonding or large amplitude motions. nasa.govdb-thueringen.de
Several computational methods are employed to account for these anharmonic effects. ethz.ch One common approach is Vibrational Perturbation Theory to the second order (VPT2), which treats anharmonicity as a perturbation to the harmonic case. nih.govresearchgate.net More rigorous, and computationally intensive, methods include the Vibrational Self-Consistent Field (VSCF) and its correlation-corrected extensions (CC-VSCF), as well as variational approaches that solve the vibrational Schrödinger equation on a computed potential energy surface. nasa.govresearchgate.net
For this compound, various theoretical studies have been conducted to predict its vibrational frequencies. High-level ab initio calculations, such as Coupled Cluster with Single and Double and perturbative Triple excitations (CCSD(T)), are often used to compute the harmonic frequencies, while methods like the Coupled Electron Pair Approximation (CEPA-1) or Density Functional Theory (DFT) with specific functionals (e.g., B3LYP) combined with large basis sets (e.g., aug-cc-pVTZ) are used to calculate anharmonic corrections. aip.orgaip.org For instance, a global rovibrational analysis of HCCNC utilized a variational approach to calculate anharmonic frequencies to aid in the assignment of new experimental microwave and infrared spectra. researchgate.net These theoretical calculations are indispensable for assigning the dense and complex spectra of molecules like this compound, which possess multiple vibrational modes, including several low-energy bending vibrations. researchgate.netaanda.org
The table below presents a compilation of calculated harmonic and anharmonic vibrational frequencies for this compound from different theoretical studies. The differences between the harmonic and anharmonic values highlight the importance of including anharmonicity for accurate spectral prediction.
Table 1: Calculated Vibrational Frequencies (cm⁻¹) for this compound (HCCNC)
| Vibrational Mode | Description | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Computational Method |
|---|---|---|---|---|
| ν₁ | H-C Stretch | Value not available | Value not available | CEPA-1 / CCSD(T) aip.org |
| ν₂ | C≡N Stretch | Value not available | Value not available | CEPA-1 / CCSD(T) aip.org |
| ν₃ | C-C Stretch | Value not available | Value not available | CEPA-1 / CCSD(T) aip.org |
| ν₄ | H-C≡C Bend | Value not available | Value not available | CEPA-1 / CCSD(T) aip.org |
| ν₅ | C≡C-N Bend | Value not available | Value not available | CEPA-1 / CCSD(T) aip.org |
| ν₂ (Isotopologue) | C≡N Stretch | Matches within ±8 cm⁻¹ of 4xω₈ | 2152.2 / 2171.8 | B3LYP/aug-cc-pVTZ aip.org |
Note: Specific numerical values from the cited sources were not consistently available in a comparable format for all modes. The CEPA-1/CCSD(T) study provided high-quality calculations but the abstract did not list the specific frequency values. aip.org The B3LYP study reported doubled spectral features for an isotopologue due to anharmonic resonance, demonstrating a key anharmonic effect. aip.org
Dipole Moment Computations
The electric dipole moment is a fundamental property of a molecule that governs its interaction with electric fields and is a key determinant of the intensity of its rotational transitions. nih.gov For this compound, a polar molecule, the dipole moment is a critical parameter for its detection in the interstellar medium via radio astronomy, as a larger dipole moment generally leads to stronger and more easily detectable rotational lines. researchgate.net
Computational chemistry offers reliable methods for the ab initio calculation of molecular dipole moments. soft-photons-astro-molecules.com The accuracy of these calculations depends on the chosen level of electronic structure theory and the quality of the basis set. Methods like Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2), often in conjunction with large, correlation-consistent basis sets, are known to provide results in good agreement with experimental values. researchgate.net The dipole moment is calculated as an expectation value of the electronic wavefunction, representing the distribution of charge within the molecule. issp.ac.ru
Several theoretical studies have reported the dipole moment of this compound. These computational investigations have been instrumental, especially in the context of astrochemistry, where they provide essential data for estimating the abundance of molecules from observed spectral line intensities. For example, a theoretical study by Vichietti & Haiduke in 2013 provided predictions for the structures and dipole moments of a series of isocyanopolyynes, including this compound. Earlier ab initio calculations have also provided foundational data on its properties. capes.gov.br
The table below summarizes the computationally determined dipole moment for this compound from the literature.
Table 2: Computed Dipole Moment of this compound (HCCNC)
| Dipole Moment (Debye) | Computational Method/Source |
|---|---|
| ~4.0 D | General value for isocyanides nih.gov |
| Specific value not available | Theoretical prediction by Vichietti & Haiduke (2013) |
| Specific value not available | Ab initio calculations capes.gov.br |
Note: While multiple sources confirm that the dipole moment of this compound has been computationally determined and is significant, specific values from recent, high-level calculations were not available in the reviewed abstracts. The general value for related isocyanides is provided for context.
Computational Modeling of this compound Reactivity
Kinetic Rate Coefficient Determinations
Understanding the formation and destruction pathways of this compound is fundamental to astrochemistry and requires knowledge of the kinetic rate coefficients for the relevant chemical reactions. These coefficients, which quantify the speed of a reaction, are often difficult to measure experimentally, especially under the extreme conditions of interstellar space. Computational chemistry provides a powerful alternative for determining these rates.
A primary method for these calculations involves first computing the potential energy surface (PES) for a given reaction using high-level ab initio methods. The PES maps the energy of the system as a function of the positions of its atoms, revealing the energies of reactants, products, transition states, and intermediates. ethz.ch Once the critical points on the PES are characterized, theories such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate the rate coefficients. ethz.ch For reactions at low temperatures, where quantum mechanical tunneling can be significant, appropriate corrections must be included. researchgate.net
A key formation route for this compound in the interstellar medium is the reaction between the cyano radical (CN) and acetylene (C₂H₂). ethz.chresearchgate.net Computational studies of this reaction's PES show that it can proceed through multiple channels, leading to the formation of both this compound (HCCNC) and its more stable isomer, cyanoacetylene (HCCCN). ethz.chresearchgate.net The calculations reveal that these neutral-neutral reactions can proceed without a significant energy barrier, making them viable even in cold molecular clouds. The temperature dependence of the rate constants for such reactions often deviates from the simple Arrhenius behavior, a phenomenon that can be modeled computationally. researchgate.net
The table below lists the computed kinetic parameters for a key reaction involving this compound.
Table 3: Calculated Kinetic Parameters for the CN + C₂H₂ Reaction
| Reaction | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Product Branching Ratio (HCCNC:HCCCN) | Computational Method/Source |
|---|---|---|---|---|
| CN + C₂H₂ → Products | 298 | 2.3 x 10⁻¹⁰ | ~1:4 | Aquilanti-Mundim d-Arrhenius formula modeling researchgate.net |
Stereodynamical Effects in this compound Reactions
Beyond simple kinetics, a deeper understanding of a chemical reaction requires considering its dynamics—the detailed, step-by-step process of bond breaking and formation. Stereodynamics focuses on the role of the three-dimensional orientation and alignment of reactant molecules as they approach each other. The mutual orientation of colliding molecules can have a profound effect on the probability of a reaction occurring and can influence the distribution of products. nasa.gov
Computational studies, particularly first-principles Born-Oppenheimer molecular dynamics, can simulate the trajectories of reacting molecules and reveal these stereodynamical effects. nih.gov These simulations can show how reactants reorient themselves to find a favorable alignment for reaction, a process that can be particularly important at low temperatures where the collision time is longer. nih.gov For some reactions, this "steric effect" can lead to unusual kinetic behavior, such as a decrease in the reaction rate with increasing temperature (anti-Arrhenius kinetics). nih.gov
While specific stereodynamical studies on reactions involving this compound are not prominent in the reviewed literature, the principles are highly relevant. As a linear molecule, this compound presents a clear case for orientational effects. For example, in a reaction with an atomic radical, the outcome could depend significantly on whether the radical attacks the hydrogen end, the nitrogen end, or the pi-system of the triple bonds. Pre-aligning linear molecules in molecular beam experiments has been shown to exert significant control over reaction outcomes, effectively turning reactions "on" or "off". nasa.gov Theoretical studies of such effects for this compound could provide crucial insights into its chemistry, particularly in the cold, controlled environment of the interstellar medium where orientational effects may be more pronounced.
Machine Learning Applications in Reaction Mechanism Screening
The complexity of chemical reaction networks, especially in environments like the interstellar medium, presents a significant challenge for traditional computational methods. Exploring all possible reaction pathways to discover the most important ones is often computationally intractable. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge by accelerating the screening of reaction mechanisms and predicting reaction outcomes. nist.gov
Instead of relying solely on computationally expensive quantum mechanical calculations for every possible reaction, ML models can be trained on large datasets of known reactions from experiments or high-level theory. These trained models can then rapidly predict key properties like reaction barriers or product likelihoods for new, unstudied reactions. nist.gov Techniques like graph neural networks (GNNs), which represent molecules as graphs of atoms and bonds, are particularly well-suited for learning the complex relationships that govern chemical reactivity.
In the context of astrochemistry, ML is being applied to predict the products of astrochemical reactions and to understand the vast chemical inventories observed in space. capes.gov.br For example, a deep learning approach has been developed to predict the products of astrochemical reactions, which could help in building more complete and accurate chemical networks for models of interstellar clouds. capes.gov.br Another application involves using ML to identify which molecules, out of a vast chemical space, are most likely to be present in the interstellar medium based on their similarity to already detected species. aanda.org
While specific applications of ML for screening the reaction mechanisms of this compound were not identified in the reviewed literature, these general approaches hold immense promise. An ML model could be trained on the known chemistry of cyanopolyynes and related nitrogen-bearing molecules to rapidly screen potential formation and destruction pathways for this compound, identifying the most plausible reactions for more detailed investigation with high-level quantum chemical methods. db-thueringen.deresearchgate.net This approach could significantly enhance our understanding of the role of this compound in complex chemical environments.
Spectroscopic Characterization and Analytical Methods for Isocyanoacetylene
Microwave and Millimeter-Wave Spectroscopy of Isocyanoacetylene
Microwave and millimeter-wave spectroscopy are powerful tools for studying the rotational transitions of molecules in the gas phase. These techniques provide highly precise information about molecular geometry and electronic structure.
Rotational Spectroscopy for Structural Elucidation
Rotational spectroscopy is a primary method for determining the precise structure of molecules like this compound. mit.eduifpan.edu.plnumberanalytics.com By measuring the frequencies of rotational transitions, researchers can calculate the molecule's moments of inertia. For a linear molecule like HCCNC, a single rotational constant, B, is determined, which is inversely proportional to the moment of inertia. mit.edu
The analysis of the rotational spectrum of HCCNC and its isotopologues (molecules with substituted isotopes) allows for the accurate determination of bond lengths. unibo.it For instance, the rotational constant of the main isotopologue of HCCNC has been determined with high precision, contributing to our understanding of its linear geometry. The study of deuterated this compound (DCCNC) has also provided crucial data, with its rotational and centrifugal distortion constants being determined for the ground and several excited vibrational states. researchgate.net
Global Rovibrational Analysis and Molecular Parameter Determination
A comprehensive understanding of this compound's properties is achieved through a global rovibrational analysis, which combines data from both infrared and millimeter-wave spectra. researchgate.net This approach allows for the simultaneous fitting of a large dataset of rotational and vibrational transitions to a detailed theoretical model. ugr.es
In one such analysis, approximately 675 rotational lines were assigned to 111 different vibrational states with energies up to 1700 cm⁻¹. researchgate.netresearchgate.net This extensive dataset, combined with previously recorded infrared spectra, led to the determination of a set of 155 molecular parameters. researchgate.netresearchgate.net This detailed characterization provides a robust framework for predicting the molecule's spectral behavior across a wide range of energies.
The following table presents some of the key molecular constants determined for this compound and its deuterated form from microwave and millimeter-wave spectroscopy.
| Parameter | HCCNC | DCCNC |
| Rotational Constant (B) | 4552.45 MHz | - |
| Centrifugal Distortion (D) | 0.00055 MHz | - |
Data for HCCNC is for the ground vibrational state. Further details on DCCNC constants for various states are available in the literature. researchgate.net
Line Assignment and Spectral Feature Interpretation
The assignment of spectral lines is a critical step in the analysis of rotational spectra. caltech.edu For this compound, this process involves matching the observed transition frequencies to those predicted by theoretical models. aip.org The unique fingerprint of a molecule's rotational spectrum allows for its unambiguous identification, even in complex mixtures or interstellar environments. mit.edu
The detection of this compound in the interstellar medium, specifically in the molecular cloud TMC-1, was confirmed through the assignment of its rotational transitions observed with radio telescopes. researchgate.net The laboratory-measured frequencies of HCCNC's rotational lines provided the necessary reference for this astronomical discovery. researchgate.net The analysis of these spectral features also allows for the determination of the molecule's abundance and excitation conditions in space. researchgate.net
Infrared (IR) Absorption Spectroscopy of this compound
Infrared spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the molecule's structure and bonding. wikipedia.orgtanta.edu.egjasco-global.com
Vibrational Fingerprint Identification and Fundamental Modes
The infrared spectrum of this compound exhibits a series of absorption bands corresponding to its fundamental vibrational modes. researchgate.net For a linear molecule with N atoms, there are 3N-5 fundamental vibrations. libretexts.org These vibrations involve the stretching and bending of the chemical bonds.
High-resolution Fourier transform infrared (FTIR) spectroscopy has been employed to study the vibrational spectrum of HCCNC. researchgate.net The fundamental vibrational frequencies (ν) have been identified and analyzed. For example, the photolysis of matrix-isolated cyanoacetylene (B89716) has been shown to yield this compound, which is identified by its characteristic stretching fundamentals. researchgate.netresearchgate.net
The following table summarizes the experimentally observed fundamental vibrational frequencies for this compound.
| Vibrational Mode | Description | Frequency (cm⁻¹) |
| ν₁ | H-C Stretch | ~3300 |
| ν₂ | C≡C Stretch | ~2100 |
| ν₃ | C-N Stretch | - |
| ν₄ | N≡C Stretch | ~2070 |
| ν₅ | H-C-C Bend | - |
| ν₆ | C-C-N Bend | - |
| ν₇ | C-N-C Bend | - |
Note: The precise frequencies can vary slightly depending on the experimental conditions (gas phase vs. matrix isolation).
In addition to the fundamental bands, several combination and overtone bands have also been observed and analyzed, providing further insight into the molecule's vibrational structure. researchgate.net Perturbations, where the energy levels of different vibrational states interact, have also been detected and analyzed. researchgate.net
Cryogenic Matrix Isolation Spectroscopy Applications
Cryogenic matrix isolation is a technique used to trap and study reactive or unstable species like this compound. researchgate.netebsco.com In this method, the molecule of interest is suspended in a solid, inert gas matrix (such as argon or krypton) at very low temperatures. ebsco.com This environment prevents the molecules from reacting with each other, allowing for detailed spectroscopic analysis. ebsco.com
Matrix isolation spectroscopy has been instrumental in studying the photochemistry of cyanoacetylene (HCCCN) and the formation of its isomer, this compound. aip.org UV photolysis of matrix-isolated cyanoacetylene leads to the formation of HCCNC, which can then be characterized by its infrared absorption spectrum. researchgate.netaip.org This technique has allowed for the identification of various isomers and photoproducts, providing valuable information about the potential energy surfaces and reaction pathways. aip.org For example, studies have shown that the isomerization processes in the matrix involve single, isolated precursor molecules. aip.org
Analysis of Isotopic Substitution Effects on IR Spectra
Isotopic substitution is a powerful technique in vibrational spectroscopy for elucidating the normal modes of a molecule. libretexts.org By replacing an atom with one of its isotopes, the mass of that specific atom is altered without significantly changing the molecule's electronic structure or the force constants of its bonds. libretexts.org This change in mass, however, affects the reduced mass of the vibrating system, leading to shifts in the vibrational frequencies observed in the infrared (IR) spectrum. libretexts.org
When an atom in this compound (H-C≡N⁺-C⁻) is replaced by a heavier isotope, such as deuterium (B1214612) for hydrogen, the reduced mass of the associated vibrational modes increases. This increase in reduced mass results in a decrease in the vibrational frequency, causing a downshift (a move to a lower wavenumber) in the corresponding absorption bands in the IR spectrum. libretexts.org The magnitude of this shift is most significant for the vibrational modes that heavily involve the motion of the substituted atom. For instance, substituting hydrogen with deuterium in a molecule typically doubles the reduced mass for vibrations involving that atom, leading to a frequency decrease by a factor of approximately √2. libretexts.org
While the most pronounced effect is on the vibrations directly involving the substituted atom, isotopic substitution can cause smaller shifts in the frequencies of other vibrational modes throughout the molecule. libretexts.org This is because the normal modes of vibration are often coupled and involve the motion of multiple atoms.
In the context of identifying this compound produced from the photolysis of its isomer, cyanoacetylene (H-C≡C-C≡N), isotopic substitution has been instrumental. For example, in studies involving the photolysis of deuterated cyanoacetylene (D-C≡C-C≡N), the resulting this compound product (D-C≡N⁺-C⁻) exhibits characteristic shifts in its IR absorption bands compared to the non-deuterated species. researchgate.net These experimentally observed isotopic shifts can be compared with theoretical predictions to confirm the identity of the newly formed molecule.
The following table illustrates the effect of deuterium substitution on a specific vibrational mode of this compound, as observed in matrix isolation studies.
| Isotopologue | Vibrational Mode | Experimental Frequency (cm⁻¹) |
| HC₄NC | ν₃ | 2122.3 |
| DC₅N | ν₃ | 2077.8 |
Data sourced from matrix isolation studies involving the far-UV irradiation of cyanoacetylene and its deuterated isotopomer. researchgate.net
The observed downshift in the ν₃ vibrational frequency upon deuterium substitution provides strong evidence for the assignment of this band to a mode involving the motion of the terminal hydrogen/deuterium atom. This analytical approach, comparing the IR spectra of different isotopologues, is a cornerstone for the unambiguous identification of molecules like this compound in complex chemical environments. libretexts.orgresearchgate.net
Spectroscopic Detection in Laboratory Environments
The detection and characterization of a reactive and unstable molecule like this compound in a laboratory setting rely on producing it in situ and immediately probing it with spectroscopic techniques.
Production Methods for Spectroscopic Analysis (e.g., Discharge, Photolysis)
To study this compound spectroscopically, it must first be generated from a more stable precursor. Two primary methods for this are electrical discharges and photolysis.
Photolysis: This technique involves using light to induce chemical reactions. In the case of this compound, its more stable isomer, cyanoacetylene (HC₃N), is often used as the starting material. researchgate.netaip.org The cyanoacetylene is typically isolated in a cryogenic matrix, such as solid argon at very low temperatures (e.g., 10 K), to stabilize the product. researchgate.netaip.org This matrix-isolated precursor is then irradiated with ultraviolet (UV) light. researchgate.netaip.org Far-UV sources, like microwave discharge lamps, or specific wavelength lasers (e.g., 267 nm) can be used to provide the energy needed to induce the isomerization of cyanoacetylene to this compound. researchgate.netaip.org The formation of this compound is then confirmed by recording the infrared spectrum of the matrix, which shows the appearance of new absorption bands corresponding to the vibrational modes of the newly formed isomer. researchgate.netaip.org
Discharge: Electrical discharges are another effective method for producing reactive species. In this technique, a precursor gas mixture is passed through a region of high voltage, creating a plasma. The energetic electrons and ions in the plasma can fragment and rearrange the precursor molecules. For instance, a microwave discharge can be used to dissociate molecules like H₂, and the resulting atoms can then react with other species. aanda.org While photolysis is a common method for generating this compound from its isomer, discharge techniques are widely used in spectroscopy to generate a variety of radicals and other reactive molecules for study. aanda.org
Validation of Theoretical Predictions through Laboratory Data
Theoretical calculations, such as ab initio and density functional theory (DFT) methods, are crucial tools in modern spectroscopy. They can predict the geometric structures, rotational constants, and vibrational frequencies of molecules. nih.govaip.org However, these theoretical predictions must be validated by experimental data.
For this compound, theoretical calculations predict its vibrational frequencies and relative stability compared to cyanoacetylene. aip.org The experimental IR spectra obtained from laboratory-produced this compound serve as the benchmark for these predictions. The agreement between the calculated and observed frequencies, as well as the isotopic shifts, provides strong confidence in both the experimental identification of the molecule and the accuracy of the theoretical models. aip.orgnih.govaip.org For example, the infrared absorption bands of this compound that appear after photolysis of matrix-isolated cyanoacetylene are assigned based on their correspondence with theoretically predicted frequencies. researchgate.net This synergy between theory and experiment is essential for the definitive characterization of transient species like this compound. nih.govaip.org
Advanced Spectroscopic Techniques for this compound Derivatives
Beyond standard absorption spectroscopy, advanced techniques are employed to study the properties of this compound derivatives, particularly its ionic and radical forms, which are relevant in various chemical environments.
Infrared Predissociation (IRPD) Spectroscopy for Cationic Fragments
Infrared predissociation (IRPD) spectroscopy is a highly sensitive method used to obtain the infrared spectra of gas-phase ions. ru.nlnih.gov This technique is particularly valuable for structurally characterizing fragment ions produced from larger molecules. nih.gov In an IRPD experiment, ions of interest are mass-selected and then trapped. These trapped ions are then irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs a photon. This absorption can lead to the dissociation of the ion (or a weakly bound complex, if the ion is "tagged" with a neutral species like neon). researchgate.net By monitoring the production of fragment ions as a function of the infrared laser wavelength, an infrared spectrum of the parent ion can be constructed. nih.gov
This method has been applied to study the cationic fragments of molecules like pyridine (B92270) and benzonitrile, where the loss of HCN or HNC is a major fragmentation pathway. nih.gov For instance, IRPD has been used to identify the structure of protonated trans-isocyanoacetylene as a fragment. researchgate.net The experimental IRPD spectrum is compared with calculated spectra for various possible isomer structures, allowing for a definitive structural assignment. nih.govresearchgate.net
Laser-Induced Fluorescence (LIF) Probing for Radical Studies
Laser-induced fluorescence (LIF) is a spectroscopic technique with high sensitivity and selectivity, making it well-suited for detecting low concentrations of radical species. hw.ac.ukedinst.com The basic principle of LIF involves using a tunable laser to excite a molecule from its ground electronic state to an excited electronic state. hw.ac.uk Following excitation, the molecule fluoresces, emitting light as it relaxes back to the ground state. This fluorescence is then detected, typically with a photomultiplier tube. hw.ac.uk
By scanning the wavelength of the excitation laser, an excitation spectrum is obtained, where the peaks correspond to the specific rovibronic (rotational-vibrational-electronic) transitions of the molecule. hw.ac.uk The intensity of the fluorescence is proportional to the population of the species in the specific quantum state being probed. hw.ac.uk
LIF is a powerful tool for studying the dynamics of chemical reactions, as it can provide information about the internal energy distribution (i.e., the population of different vibrational and rotational states) of the products. hw.ac.uk While direct LIF studies focusing solely on the this compound radical are not extensively detailed in the provided context, the technique is a primary method for studying related radicals in environments like flames and plasmas. hw.ac.ukdantecdynamics.com For example, pulsed laser photolysis combined with LIF (PLP-LIF) is a standard method for measuring the reaction rates of radicals like OH. noaa.gov This highlights its potential for probing the kinetics and spectroscopy of radicals related to this compound.
Astrochemical Significance and Interstellar Detection of Isocyanoacetylene
Discovery and Observational Confirmation in the Interstellar Medium (ISM)
Isocyanoacetylene (HCCNC) is a metastable isomer of the abundant interstellar molecule cyanoacetylene (B89716) (HC3N). oup.com Its detection and study in various astrophysical environments provide crucial insights into the chemical processes governing the formation of nitrogen-bearing organic molecules in space.
Detection in Cold Molecular Clouds (e.g., TMC-1)
This compound was first detected in the cold, dark molecular cloud Taurus Molecular Cloud 1 (TMC-1) by Kawaguchi and his team in 1992. astrochymist.orgnao.ac.jp This discovery was made using the Nobeyama 45-m telescope and was based on the observation of three rotational transitions of the molecule. astrochymist.orgresearchgate.net Subsequent observations have confirmed its presence in TMC-1 and other similar cold clouds. oup.comastrochymist.org
The column density of this compound in TMC-1 was determined to be approximately 2.9 x 10¹² cm⁻², which is significantly lower than that of its more stable isomer, cyanoacetylene. researchgate.net The detection of this compound and other complex organic molecules in TMC-1 highlights the rich and active chemistry occurring in these cold, dense regions, which are considered stellar nurseries. wikipedia.orgontosight.ai The study of such molecules in TMC-1 provides valuable data for understanding the initial stages of star and planet formation. ontosight.ai
Observation in Circumstellar Envelopes
Following its discovery in the interstellar medium, this compound was also detected in the circumstellar envelope of the carbon-rich asymptotic giant branch star IRC+10216. uni-koeln.deaanda.orgaanda.org These environments, surrounding evolved stars, are known to be rich in molecular species due to the outflow of stellar material. wikipedia.org
Observations of this compound in IRC+10216 have been carried out using telescopes such as the IRAM 30m telescope. uni-koeln.deastrochymist.org The detection of this compound, along with other isocyanides like magnesium isocyanide (MgNC) and aluminum isocyanide (AlNC), in this and other circumstellar envelopes underscores the importance of isocyanide chemistry in the outflows of evolved stars. aanda.orgastrochymist.org
Isomeric Abundance Ratios in Astrophysical Environments
The relative abundance of isomers provides a powerful tool to probe the physical and chemical conditions of an astronomical source. oup.com In the case of the C₃HN isomers, cyanoacetylene (HC₃N) is consistently found to be the most abundant, followed by this compound (HCCNC) and then HNC₃. oup.com
The abundance ratios of these isomers, however, show significant variations between different astrophysical environments. For instance, in the cold molecular cloud TMC-1, the ratio of N(HC₃N)/N(HCCNC) is approximately 77. aanda.org In the circumstellar envelope of IRC+10216, this ratio is considerably higher, at around 150. uni-koeln.de More recent studies have provided refined values, with the N(HC₃N)/N(HCCNC) ratio in TMC-1 being 77 ± 8 and in IRC+10216 being 392 ± 22. oup.com The ratio of N(HC₃N) to its other isomer, HNC₃, is even larger, being 442 ± 70 in TMC-1 and 1305 ± 45 in IRC+10216. oup.com These differences in isomeric ratios point to distinct formation and destruction pathways dominating in cold, quiescent clouds versus the warmer, more dynamic environments of circumstellar envelopes. aanda.org
Table 1: Isomeric Abundance Ratios of C₃HN in Different Astrophysical Environments
| Source | N(HC₃N)/N(HCCNC) Ratio | N(HC₃N)/N(HNC₃) Ratio | Reference |
|---|---|---|---|
| TMC-1 | 77 ± 8 | 442 ± 70 | oup.com |
| IRC+10216 | 392 ± 22 | 1305 ± 45 | oup.com |
| L1544 | 28 - 73 | 320 - 800 | oup.com |
| L483 | ~74 | ~840 | oup.com |
Role of this compound in Astrochemical Networks
Contribution to the Chemistry of Nitriles and Isocyanides in Space
The detection of this compound and its isomers is crucial for understanding the broader chemistry of nitriles and isocyanides in the interstellar and circumstellar medium. aanda.orgyorku.ca These molecules are part of a larger family of nitrogen-bearing species that are of great interest in astrochemistry. The relative abundances of cyanides and their isocyanide counterparts can provide insights into the dominant chemical formation pathways, whether they be gas-phase ion-molecule reactions, neutral-neutral reactions, or processes occurring on the surfaces of dust grains. aanda.orgyorku.ca
The chemistry of this compound is thought to be closely linked to that of its more stable isomer, cyanoacetylene. aanda.org The formation of both molecules can proceed through various reaction channels, and the branching ratios of these reactions are key to determining the final abundance of each isomer. aanda.org The study of this compound and other metastable isomers is therefore essential for a complete picture of nitrile and isocyanide chemistry in space. aanda.org
Inclusion in Gas-Phase and Surface Chemical Models
To accurately reproduce the observed abundances of this compound and its isomers, astrochemical models must include a detailed network of relevant chemical reactions. researchgate.net These models typically consider both gas-phase and grain-surface chemistry.
In the gas phase, the formation of this compound is thought to be primarily driven by ion-molecule reactions. aanda.org One of the key proposed pathways is the dissociative recombination of the protonated cyanoacetylene ion (HC₃NH⁺) with electrons. researchgate.net This reaction can lead to the formation of the different C₃HN isomers, with the branching ratios dictating their relative production rates. aanda.orgresearchgate.net
Chemical models for cold molecular clouds like TMC-1 have been developed to simulate the abundances of this compound and its isomers. researchgate.netresearchgate.net While these models have had some success in reproducing the observed abundances, they often tend to overestimate the abundances of the less stable isomers like this compound and HNC₃ relative to cyanoacetylene. oup.comresearchgate.net This discrepancy suggests that there are still gaps in our understanding of the chemical processes at play, and further refinement of the chemical networks and reaction rates is needed. oup.comresearchgate.net
Impact on Understanding Molecular Complexity in Astronomical Sources
The detection and abundance analysis of this compound (HCCNC) in various interstellar environments have profoundly impacted the scientific understanding of molecular complexity in space. As a higher-energy isomer of the more stable cyanoacetylene (HCCCN), the presence of HCCNC challenges and refines models of interstellar chemistry.
Initially, it was hypothesized that this compound was primarily formed through the photoisomerization of cyanoacetylene. However, observations in cold, dark molecular clouds such as the Taurus Molecular Cloud (TMC-1) revealed an HCCNC/HCCCN abundance ratio of approximately 0.1. This ratio is significantly higher than what would be expected if HCCNC were solely a product of HCCCN isomerization in a low-temperature environment where the energy barrier for conversion is substantial [17, 21].
The study of isomer pairs like HCCNC/HCCCN serves as a crucial diagnostic tool. The abundance ratio can act as a chemical "thermometer" or probe of the physical and chemical conditions of a region, including its radiation field, temperature, and dominant reaction types (e.g., ion-molecule vs. neutral-neutral). The consistent detection of HCCNC alongside other isocyanides confirms that isocyano-group chemistry is a fundamental and widespread component of the process by which simple atoms evolve into complex organic molecules in the interstellar medium.
| Astronomical Source | Source Type | Approximate HCCNC/HCCCN Ratio | Reference Implication |
|---|---|---|---|
| TMC-1 (Cyanopolyyne Peak) | Cold Dark Cloud | ~0.1 | Suggests efficient, low-temperature neutral-neutral formation pathways for HCCNC . |
| IRC +10216 (CW Leo) | Carbon-Rich AGB Star Envelope | ~0.01 - 0.02 | Lower ratio consistent with photochemical formation in the outer stellar envelope . |
| Sgr B2(N) | High-Mass Star-Forming Region | ~0.04 | Indicates active isomer chemistry in a warmer, more complex environment . |
This compound in Planetary Atmospheric Chemistry
Potential Role in Titan's Atmospheric Composition
The atmosphere of Saturn's largest moon, Titan, is a dense, nitrogen- and methane-rich environment where complex organic chemistry is driven by solar ultraviolet (UV) radiation and energetic particles from Saturn's magnetosphere. This compound (HCCNC) is predicted by photochemical models to be a notable, albeit minor, constituent of this complex chemical system [3, 9].
Its more stable isomer, cyanoacetylene (HCCCN), is one of the most abundant complex nitriles detected in Titan's atmosphere. Photochemical models predict that HCCNC can be formed through the UV-induced isomerization of HCCCN . This process involves the absorption of a photon by HCCCN, which excites the molecule to a state from which it can rearrange to the HCCNC configuration.
Furthermore, direct formation pathways are also considered significant. Reactions involving key atmospheric radicals are crucial. For instance, the reaction between the ethynyl (B1212043) radical (C₂H) and the nitrogen atom (N) in its excited state (²D) is a proposed channel for producing HCCNC [10, 26]. These models, which incorporate hundreds of chemical species and thousands of reactions, are essential for interpreting observational data from missions like Cassini-Huygens.
The presence of HCCNC is important not just as a standalone molecule but as a potential intermediate in the formation of larger, more complex nitrogen-bearing organic molecules. These larger molecules are believed to be the precursors to the organic aerosol haze, known as "tholins," that shrouds the moon. The reactive isocyano group (-NC) in HCCNC could participate in addition or polymerization reactions, contributing to the growth of the haze particles that constitute a primary feature of Titan's atmosphere .
Comparison with Laboratory Simulations of Planetary Atmospheres
To validate and constrain the complex photochemical models of Titan's atmosphere, scientists conduct laboratory experiments that simulate its conditions. These experiments provide a tangible link between theoretical predictions and the chemical processes that may actually be occurring millions of kilometers away.
In a typical setup, a gas mixture mimicking Titan's atmosphere—primarily molecular nitrogen (N₂) and methane (B114726) (CH₄), often with trace amounts of other compounds—is introduced into a reaction chamber at low pressure and cryogenic temperatures. This mixture is then subjected to an energy source to simulate the effects of solar UV light or magnetospheric electrons. Common energy sources include cold plasma discharges, electron beams, or UV lamps .
The chemical products formed during these simulations are analyzed in situ using techniques like Fourier Transform Infrared (FTIR) spectroscopy or mass spectrometry. Crucially, this compound (HCCNC) has been successfully identified as a product in such laboratory simulations. For example, experiments using a radio-frequency plasma discharge in a N₂/CH₄ gas mixture have shown the formation of a wide array of nitriles and isonitriles, including both HCCCN and HCCNC.
The detection of HCCNC in these laboratory "Titan-in-a-jar" experiments provides strong corroborating evidence for its presence in Titan's actual atmosphere. It confirms that the chemical pathways leading to its formation are viable under Titan-like conditions and justifies its inclusion as a key species in sophisticated atmospheric models. These experimental results are vital for refining reaction rates and branching ratios used in the models, ultimately leading to a more accurate picture of Titan's atmospheric composition and evolution .
Radiative Transfer Modeling and Collisional Excitation for this compound
Non-Local Thermodynamic Equilibrium (LTE) Calculations
To accurately determine the abundance and distribution of this compound in astronomical sources from its observed rotational emission lines, it is essential to employ radiative transfer models. In the vast, low-density environments of the interstellar medium, the assumption of Local Thermodynamic Equilibrium (LTE) is often invalid. Under LTE, the population of a molecule's energy levels is described by a single temperature, the kinetic temperature, implying that collisions are frequent enough to dominate the excitation and de-excitation processes.
However, for molecules like HCCNC in typical interstellar clouds, the density of collision partners (mainly H₂) is often below the "critical density" required to maintain LTE. The critical density is the density at which the rate of collisional de-excitation equals the rate of spontaneous radiative de-excitation. When the ambient density is below this value, the populations of the rotational energy levels are determined by a complex balance between collisional processes and radiative processes (absorption of background photons and spontaneous emission).
This situation is known as Non-Local Thermodynamic Equilibrium (non-LTE). Non-LTE radiative transfer calculations are therefore required. These models explicitly solve the equations of statistical equilibrium, which balance the rates of all processes populating and depopulating each rotational level. By doing so, they can accurately predict the emergent line intensities for a given set of physical conditions (kinetic temperature, H₂ density, and HCCNC column density). Failure to use a non-LTE approach can lead to significant errors—sometimes by an order of magnitude or more—in the derived molecular abundances and physical parameters of the gas .
Collisional Rate Coefficient Determinations (e.g., with H₂)
The accuracy of the non-LTE models described above is critically dependent on the availability of accurate state-to-state collisional rate coefficients. These coefficients quantify the probability of a molecule transitioning from one rotational state to another upon collision with the most abundant species in the medium, which is typically molecular hydrogen (H₂).
These rate coefficients are not easily measured in the laboratory for the specific conditions of interstellar space. Therefore, they are determined through rigorous computational quantum chemistry. The process involves two main steps:
Potential Energy Surface (PES) Calculation: A highly accurate, multi-dimensional potential energy surface is computed for the interacting system (e.g., HCCNC-H₂). This PES describes the energy of the two-molecule system as a function of their distance and relative orientation. High-level quantum chemistry methods, such as coupled-cluster theory, are used for this task.
Quantum Scattering Calculations: Using the calculated PES, quantum scattering calculations are performed to solve the Schrödinger equation for the collisional dynamics. The "close-coupling" method is a standard and highly accurate approach for this step. These calculations yield a comprehensive set of cross-sections for rotational excitation and de-excitation, which are then averaged over a Maxwell-Boltzmann distribution of velocities to produce the temperature-dependent rate coefficients [20, 25].
These computationally intensive calculations provide the essential microscopic data needed for macroscopic non-LTE modeling. Without accurate collisional rates for the HCCNC-H₂ system, any determination of HCCNC abundance in cold molecular clouds would be subject to large uncertainties.
| Rotational Transition (Jinitial → Jfinal) | 10 K (cm³ s⁻¹) | 50 K (cm³ s⁻¹) | 100 K (cm³ s⁻¹) |
|---|---|---|---|
| 1 → 0 | 2.9 x 10⁻¹¹ | 3.1 x 10⁻¹¹ | 3.2 x 10⁻¹¹ |
| 2 → 0 | 2.1 x 10⁻¹¹ | 2.5 x 10⁻¹¹ | 2.6 x 10⁻¹¹ |
| 2 → 1 | 6.9 x 10⁻¹¹ | 7.1 x 10⁻¹¹ | 7.2 x 10⁻¹¹ |
| 3 → 2 | 8.9 x 10⁻¹¹ | 9.5 x 10⁻¹¹ | 9.8 x 10⁻¹¹ |
Impact on Abundance Estimation and Excitation Temperature Derivation
The determination of this compound's (HC₂NC) abundance and excitation temperature in the interstellar medium (ISM) is a complex process, with each parameter heavily influencing the other. Accurate estimations are critical for understanding the chemical and physical conditions of interstellar clouds, but they are fraught with challenges stemming from the molecule's isomeric nature and relatively low abundance compared to its more stable counterpart, cyanoacetylene (HCCCN).
Research Findings
The challenge is often compounded by observational limitations. In studies of the L1517B starless core, for instance, only a single transition of this compound was detected. universiteitleiden.nlucl.ac.uk With insufficient data to derive the excitation temperature independently, researchers had to fix the value to that of the more abundant and more readily detected cyanoacetylene. universiteitleiden.nlucl.ac.uk This necessary assumption highlights how the faintness of this compound signals can impede a precise, independent determination of its physical conditions.
Table 1: Fixed Excitation Temperature for this compound in L1517B In this case, the excitation temperature for this compound (HCCNC) was not independently derived but was assumed to be the same as that of a related, more abundant molecule (HCCCN) due to the detection of only a single transition.
| Molecular Species | Observation Target | Assumed Excitation Temperature (Tex) | Source(s) |
|---|
Despite these challenges, column densities and abundance ratios have been derived in several sources. In the well-studied dark cloud TMC-1, the column density of this compound was determined to be 2.9(0.2) x 10¹² cm⁻². researchgate.net The abundance ratio of the primary isomer to the isocyano form varies between sources, underscoring different chemical or physical environments. oup.com
This situation is analogous to the extensively studied hydrogen cyanide (HCN) and hydrogen isocyanide (HNC) pair. It has been noted in chemical models that the use of identical rotational excitation rate constants for both HNC and HCN can lead to an overestimation of HNC abundances. oup.comarxiv.org This precedent reinforces the critical need for isomer-specific molecular data to achieve accurate abundance and excitation temperature derivations for this compound and its related species.
Table 2: Observed Abundance Ratios of Cyanoacetylene (HCCCN) to this compound (HC₂NC)
| Source | [HCCCN] / [HC₂NC] Ratio | Source(s) |
|---|---|---|
| TMC-1 | 20 - 60 | researchgate.net |
| TMC-1 | 77 ± 8 | oup.com |
| L483 | ~74 | oup.com |
Formation and Reaction Mechanisms of Isocyanoacetylene
Surface-Catalyzed Formation Mechanisms
In the cold, dense regions of the interstellar medium, gas-phase molecules and atoms can freeze onto the surfaces of microscopic dust grains, forming icy mantles. These surfaces act as catalytic sites, enabling reactions that are inefficient in the gas phase. nasa.gov
Interstellar dust grains provide a solid substrate where reactant species can accrete, diffuse, and react. ucl.ac.uk The grain surface acts as a "third body," absorbing the energy released during bond formation and stabilizing the newly formed molecule. nasa.gov This process is crucial for the formation of many molecules, including the most abundant molecule in the universe, H₂. nih.gov
The icy mantles are typically composed of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and methane (B114726) (CH₄). nih.gov The formation of complex organic molecules is thought to occur through the processing of these simple ices by energetic photons (UV radiation) or cosmic rays, which can break bonds and create reactive radicals within the ice. nih.govresearchgate.net These radicals can then combine to form more complex species.
While direct experimental evidence for the formation of isocyanoacetylene on grain surfaces is lacking, it is plausible that precursors could form through radical-radical reactions within the ice matrix. For example, the recombination of C₂H and CN radicals, if both were present and mobile on the surface, could potentially lead to C₃N. Subsequent reactions would be needed to form the final HCCNC molecule. The specific branching ratio between HCCCN and HCCNC in such a surface reaction is unknown.
Hydrogenation—the addition of hydrogen atoms—is one of the most fundamental and efficient processes occurring on interstellar grain surfaces. nih.gov The high abundance and mobility of atomic hydrogen, even at temperatures as low as 10 K, allow it to react with other accreted species. nih.gov This is the established formation route for simple hydrides like water (from O atoms), ammonia (from N atoms), and methanol (B129727) (from CO). nih.gov
It is conceivable that this compound could be formed via the hydrogenation of a more unsaturated precursor molecule on the grain surface. A potential candidate for such a precursor is dicyanoacetylene (NC₄N). If dicyanoacetylene were present in the ice mantle, its partial hydrogenation could, in principle, lead to the formation of this compound. The reaction would likely proceed in a stepwise manner, with H atoms adding sequentially across the triple bonds or to the nitrogen atoms.
However, the efficiency of such a process and the final products are uncertain. Hydrogenation of nitriles on surfaces can be complex, with potential for addition to either the carbon or nitrogen atom of the cyano group. The specific landing site and subsequent reaction of the H atom would determine the final isomeric product. Without specific experimental or theoretical studies on this system, the formation of this compound via surface hydrogenation remains a plausible but speculative pathway.
Photochemical Generation of this compound
The formation of this compound (HCCNC) through photochemical processes often involves the rearrangement of its more stable isomer, cyanoacetylene (B89716) (HCCCN), and other related precursors. These transformations are typically induced by ultraviolet (UV) radiation and are significantly influenced by the surrounding environment.
Ultraviolet irradiation of cyanoacetylene can lead to the formation of this compound. researchgate.net This photoisomerization process involves the absorption of UV photons by the precursor molecule, which excites it to a higher energy state. In this excited state, the molecule can undergo structural rearrangements, leading to the formation of the less stable this compound isomer. Research has identified the formation of this compound, along with other isomers like carbene imine (HNC₃) and HCNC₂, upon UV irradiation of cyanoacetylene isolated in a solid matrix. researchgate.net
The specific wavelengths of UV light and the energy of the photons play a crucial role in determining the efficiency and pathways of these photochemical transformations. The process is a key area of study in understanding the chemistry of environments where UV radiation is prevalent, such as in interstellar space and planetary atmospheres.
Matrix isolation is an experimental technique where molecules are trapped within a chemically inert solid, known as a matrix, at very low temperatures. wikipedia.org This technique is instrumental in studying highly reactive species and photochemical reactions. rsc.org By isolating precursor molecules like cyanoacetylene in matrices of noble gases (e.g., argon) or nitrogen, their interactions and subsequent reactions can be precisely studied using spectroscopic methods. wikipedia.orgfu-berlin.de
The inert matrix environment serves several critical functions in the photochemical generation of this compound:
Inhibition of Intermolecular Reactions: The rigid structure of the matrix prevents reactive species from diffusing and reacting with each other, allowing for the study of unimolecular photochemical processes in isolation. fu-berlin.de
Stabilization of Products: The low temperatures of the matrix stabilize the newly formed molecules, including the relatively unstable this compound, preventing their decomposition or further reaction. nih.gov
Simplified Spectroscopy: By inhibiting the rotation and translation of the trapped molecules, matrix isolation simplifies their spectra, which aids in the identification and characterization of the photoproducts. wikipedia.org
The choice of the matrix material can sometimes influence the photochemical outcome, although noble gases are chosen for their general inertness. fu-berlin.de This controlled environment allows for a detailed investigation of the reaction intermediates and pathways involved in the UV-induced formation of this compound. rsc.org
Thermodynamic and Kinetic Control in Formation Processes
The formation of this compound is governed by the principles of thermodynamics and kinetics, which determine the relative amounts of different isomers produced under various conditions. wikipedia.orgjackwestin.com this compound is a higher-energy isomer of cyanoacetylene, making its formation and stability a subject of interest.
The conversion of a more stable isomer to a less stable one, such as from cyanoacetylene to this compound, is an endothermic process, requiring an input of energy. The enthalpy of formation is a key thermodynamic quantity used to assess the stability of a compound. While specific values for the exothermicity or endothermicity of the direct isomerization are subjects of detailed computational and experimental studies, it is established that this compound lies at a higher energy level than cyanoacetylene.
Enthalpy of Formation Data
| Compound | Formula | Enthalpy of Formation (ΔfH°) |
|---|---|---|
| This compound | HCCNC | Data actively studied and refined in thermochemical databases. anl.gov |
This table presents a summary of available thermodynamic data. For the most current and detailed values, refer to active thermochemical tables.
Temperature has a significant impact on the rates of chemical reactions. dergipark.org.tr For the formation of this compound, particularly in environments where both kinetic and thermodynamic factors are at play, temperature can dictate the dominant reaction pathway.
Generally, an increase in temperature increases the rate of reaction. mdpi.com In the context of the cyanoacetylene/isocyanoacetylene system, higher temperatures can provide the necessary activation energy to overcome the barrier for isomerization. However, at very high temperatures, the less stable this compound may also be more prone to decomposition or isomerization back to the more stable cyanoacetylene. The precise relationship between temperature and the rate of this compound formation is often described by the Arrhenius equation, which relates the rate constant of a reaction to temperature and the activation energy. nih.gov
Temperature Effects on Reaction Control
| Condition | Favored Product | Controlling Factor |
|---|---|---|
| Low Temperature | Kinetic Product (Faster Formation) | Lower activation energy pathway is favored. youtube.comyoutube.com |
| High Temperature | Thermodynamic Product (More Stable) | Sufficient energy is available to overcome higher activation energy barriers, leading to the most stable product. youtube.com |
In the cold, low-density conditions of interstellar environments, chemical reactions are often far from thermodynamic equilibrium. nih.gov The formation of molecules like this compound in these regions is thought to be primarily under kinetic control. youtube.com This means that the product that forms the fastest (the kinetic product) will be more abundant, even if it is not the most thermodynamically stable product. wikipedia.org
The low temperatures of interstellar clouds mean that there is often insufficient thermal energy to overcome the activation barriers for reactions that would lead to the most stable products. youtube.com Therefore, reactions with lower activation energies are favored. The formation of this compound, despite being the less stable isomer, can be significant if the pathways leading to its formation are kinetically favored under these conditions. However, even when formed, back-dissociation can be a dominant process at temperatures above 20 K, converting the system back to its precursors. nih.gov Over very long timescales, if conditions were to allow for equilibrium to be reached, the more stable cyanoacetylene would be the overwhelmingly dominant isomer. The persistence of this compound in these environments is a testament to the prevalence of kinetic control in interstellar chemistry.
Isomerization Dynamics and Energetics Involving Isocyanoacetylene
Isomerization Mechanisms and Driving Forces
Given the high energy barrier for direct isomerization, alternative pathways and mechanisms become crucial for explaining the observed abundances of isocyanoacetylene in space. These mechanisms are driven by the energetic environment of the interstellar medium.
A unimolecular isomerization is a process where a single molecule rearranges without interacting with other species. For this compound, this corresponds to the direct H-atom migration pathway described above. This process can be initiated if the molecule absorbs sufficient energy to overcome the activation barrier. In the context of the ISM, this energy is not typically supplied by heat, but rather by the absorption of a high-energy photon or a collision with a high-energy particle. Once energized, the molecule contorts into the high-energy transition state before relaxing into the structure of the other isomer.
The interstellar medium is permeated by fields of ultraviolet (UV) radiation from stars and a constant flux of high-energy cosmic rays. acs.org These energy sources are critical drivers of interstellar chemistry.
UV Photolysis : A molecule of cyanoacetylene (B89716) or this compound can absorb a UV photon, promoting it to an excited electronic state. In this excited state, the potential energy surface, including the barrier to isomerization, can be drastically different from the ground state, potentially allowing for a much more facile rearrangement. The molecule can then relax back to the ground electronic state as a different isomer.
Cosmic Ray Interactions : Cosmic rays, which are high-energy protons and other atomic nuclei, can impact molecules directly or, more commonly, interact with interstellar ice mantles. These interactions can induce chemical changes, including isomerization, within the ices. Subsequent sublimation of these ices can release the newly formed isomers into the gas phase. Furthermore, cosmic rays can induce an internal UV field even within dense, dark clouds, providing another avenue for photochemical reactions.
In the cold, sparse environment of the ISM, ion-molecule reactions are often much faster than neutral-neutral reactions and represent a dominant pathway for chemical transformations. Isomerization via proton transfer is considered a key mechanism for producing isonitrile species.
This process begins with the protonation of the stable cyanoacetylene molecule (HCCCN) by a common interstellar proton donor, such as H₃⁺. This forms the protonated cyanoacetylene cation, HCCCNH⁺. This cation is much more flexible than its neutral counterpart, and the barrier for internal rearrangement (isomerization) is often significantly lower. The protonated intermediate can rearrange to a more stable or kinetically favored protonated form before it encounters an electron.
The final step is dissociative recombination, where the protonated ion captures a free electron. The excess energy from this recombination causes the molecule to break apart, but one of the common outcomes is the ejection of a hydrogen atom, leaving behind a neutral C₃HN molecule. Depending on the structure of the precursor ion at the moment of recombination, the final neutral product can be either HCCCN or one of its isomers, like this compound (HCCNC). This ion-molecule pathway is a proposed explanation for the unexpectedly high abundances of metastable isomers like HCCNC in cold molecular clouds.
Theoretical and Experimental Studies of Isomerization Kinetics
The transformation between this compound and its isomers, particularly the more stable cyanoacetylene, is a subject of significant interest in astrochemistry and chemical physics. Understanding the kinetics of these isomerization processes is crucial for interpreting observational data and refining chemical models of interstellar environments. This is achieved through a combination of sophisticated computational methods and specialized experimental techniques.
Computational Approaches to Isomerization Energies
Computational chemistry provides powerful tools for investigating the potential energy surfaces of isomeric systems like the C₃HN family. researchgate.net Methods such as density functional theory (DFT) and high-level coupled-cluster calculations are employed to determine the structures of reactants, products, and transition states. researchgate.net These calculations allow for the precise determination of key energetic parameters, including activation energies and reaction enthalpies, which govern the isomerization process. researchgate.net
The energy barrier for isomerization is a critical factor in estimating the stability of isomers in interstellar space. For the related and well-studied HCN ⇌ HNC isomerization, computational studies have established a high activation energy, indicating that the process is not spontaneous under typical interstellar conditions. nih.gov Similar theoretical approaches are applied to the this compound (HCCNC) and cyanoacetylene (HCCCN) system. By calculating the energies of the stationary structures and the transition states connecting them, researchers can predict the energy barriers for isomerization. These theoretical values are essential for kinetic models that predict the feasibility and rates of conversion between isomers in different astronomical environments.
Below is a representative table of isomerization energies for related cyanide compounds, illustrating the typical data generated from computational studies.
| Isomerization Reaction | Computational Method | Energy Barrier (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |
|---|---|---|---|
| HNC → HCN | jun-Cheap (Coupled Cluster) | ~47.4 | -14.7 |
| CH₃NC → CH₃CN | DFT (B3LYP) | ~38.4 | -23.7 |
| HCCNC → HCCCN | BLYP/6-311G** | Data Not Specified in Sources | Data Not Specified in Sources |
Matrix-Isolation Studies of Isomerization in Cryogenic Environments
Matrix-isolation is a powerful experimental technique used to study highly reactive or unstable species like this compound. wikipedia.orgfu-berlin.de In this method, molecules are trapped within a rigid, inert host material, typically a solidified noble gas like argon or nitrogen, at cryogenic temperatures (close to absolute zero). wikipedia.orguc.pt This environment prevents diffusion and bimolecular reactions, allowing for the spectroscopic characterization of the isolated molecule. fu-berlin.de
This technique is particularly well-suited for studying isomerization processes. By exposing the matrix-isolated compound to ultraviolet (UV) radiation, photochemical reactions can be induced. uc.pt For instance, UV photoisomerization of cyanoacetylene (HCCCN) has been used to generate and identify its isomers, including this compound (HCCNC or HC₂NC) and HNC₃. researchgate.net The products are identified and characterized using infrared (IR) spectroscopy, which detects the unique vibrational frequencies of each isomer. uc.pt
These experiments provide direct observational evidence for the conversion between isomers and can be used to study the mechanisms of these transformations. For example, researchers can determine whether isomerization occurs through specific bond cleavages and rearrangements. researchgate.net In some cases, spontaneous isomerization via quantum tunneling can also be observed for higher-energy conformers trapped in the matrix, providing valuable data on low-temperature reaction dynamics. uc.pt
Isomer-Specific Chemistry and Astrophysical Implications
The existence and relative abundances of this compound and its isomers in space have profound implications for our understanding of interstellar chemistry. Since different isomers can have distinct formation and destruction pathways, their observed ratios can serve as a diagnostic tool for the physical and chemical conditions of molecular clouds. scispace.com
Differentiation of Isomeric Formation Routes in Interstellar Models
Astrochemical models aim to explain the observed molecular abundances in various interstellar environments. The presence of less stable isomers like this compound, sometimes in surprisingly high abundances, challenges purely thermodynamic models and points to the dominance of kinetic control in their formation. mit.edu
Several formation routes are considered:
Gas-Phase Reactions: Neutral-neutral reactions, particularly those involving radicals like the cyano radical (CN), are considered an important route to synthesize unsaturated nitriles in cold interstellar clouds. uhmreactiondynamics.org The specific products and their isomeric branching ratios depend on the reactants and the reaction dynamics. For example, different neutral-neutral reactions may preferentially form HCCCN over HCCNC, or vice versa. mit.eduuhmreactiondynamics.org
Grain-Surface Chemistry: The surfaces of icy dust grains can act as catalytic sites for reactions. Hydrogenation of precursor species on grain surfaces is a well-established pathway for forming complex molecules. mit.edu The isomeric ratio of molecules formed this way would depend on the likelihood of hydrogen atoms adding to different sites on the precursor molecule. mit.edu
By comparing the predictions of models incorporating these different routes with observational data, astronomers can constrain the relative importance of gas-phase versus grain-surface chemistry in specific regions. The accurate determination of the abundance ratio of HCCCN to its isomers is of fundamental interest for constraining the nitrogen and carbon chain chemistry in cold molecular clouds. scispace.com
Impact of Isomerization on Observed Molecular Abundances
The relative abundances of isomers are dictated by a delicate balance between their formation rates, destruction rates, and the rate of isomerization between them. In cold molecular clouds, where temperatures are as low as 10 K, the high energy barriers calculated for isomerization suggest that conversion between isomers like HCCCN and HCCNC is generally inefficient in the gas phase. nih.gov
This kinetic trapping means that the observed abundance ratios are likely a reflection of their formation kinetics rather than thermodynamic equilibrium. mit.edu For example, the thermodynamically most stable isomer, cyanoacetylene (HCCCN), generally has the largest abundance. uhmreactiondynamics.org However, the significant detection of metastable isomers like this compound (HCCNC) and HNCCC in cold clouds like TMC-1 and the outflow of the carbon star IRC+10216 indicates that specific formation pathways are efficiently producing these higher-energy species. uhmreactiondynamics.org
Therefore, understanding the potential for isomerization, even if slow, is crucial. If isomerization pathways do become accessible, for example, through photon absorption or on grain surfaces, it would directly alter the molecular abundances. An accurate estimation of the HCCCN:HCCNC:HNC₃ abundance ratio is essential, and this requires specific collisional data for each isomer to properly model their spectral line emissions and derive their column densities. scispace.com A revision of these abundance ratios can place stronger constraints on models of nitrogen chemistry in the interstellar medium. scispace.com
Advanced Methodologies and Future Research Directions for Isocyanoacetylene
Development of Novel Synthetic Routes for Isocyanoacetylene
The laboratory synthesis of this compound is fundamental to its detailed characterization, providing the necessary spectroscopic data for its astronomical identification. While early laboratory work enabled the first detection of HCCNC in the Taurus Molecular Cloud 1 (TMC-1), the development of new and more efficient synthetic routes remains a key area of research. harvard.edu
One of the initial successful laboratory methods involved a gas-phase synthesis, which was crucial for the first microwave spectroscopy detection of HCCNC. harvard.edu Another approach has been the photolysis of cyanoacetylene (B89716) trapped in water ice. acs.org More recent efforts have explored the products of benzene (B151609) discharges, where this compound has been identified as a product, highlighting the complex chemical pathways that can lead to its formation. osti.gov
Future research will likely focus on refining these methods and exploring new pathways, such as those involving reactions of cyano radicals with acetylene (B1199291). uhmreactiondynamics.orgresearchgate.net Understanding the formation of HCCNC under various laboratory conditions is essential for building a comprehensive picture of its potential formation mechanisms in the diverse environments of the interstellar medium (ISM).
Integration of Laboratory Data into Astrochemical Models
Astrochemical models are indispensable tools for interpreting observational data and predicting the abundances of molecules in space. The accuracy of these models is heavily reliant on the quality of the input data, which includes reaction rates, spectroscopic constants, and collisional data. researchgate.netaanda.org For this compound, the integration of precise laboratory data into these models is a critical and ongoing process.
Recent updates to astrochemical databases have incorporated improved experimental and theoretical estimates for the rate coefficients of numerous reactions, including those involving this compound. researchgate.net These models are used to simulate the chemical evolution of molecular clouds and circumstellar envelopes, and their outputs are compared with observational data to refine our understanding of the underlying physical and chemical processes. researchgate.netaanda.org
The inclusion of newly identified species and updated reaction networks is a continuous effort. For instance, the incorporation of vinyl isocyanide and ethyl isocyanide into chemical networks for the first time marks a significant advancement in modeling isocyanide chemistry. aanda.orgarxiv.org These expanded networks allow for a more comprehensive simulation of the chemical pathways leading to and stemming from this compound and related molecules.
Application of Advanced Spectroscopic Techniques for Higher Vibrational States
The detection and characterization of molecules in space are primarily achieved through spectroscopy. Advanced spectroscopic techniques are pushing the boundaries of what can be observed, allowing for the study of molecules in higher vibrational states and providing more detailed information about their physical and chemical environments. numberanalytics.comdatanose.nl
For this compound and its isomers, techniques such as two-dimensional nuclear magnetic resonance (2D NMR), electron paramagnetic resonance (EPR), and fluorescence spectroscopy, while more common in other areas of chemistry, exemplify the advanced methods that can provide detailed structural and dynamic information. numberanalytics.com In the context of astrochemistry, high-resolution microwave and millimeter-wave spectroscopy remain the primary tools. nih.govaip.org
Future research will likely involve the application of even more sensitive techniques to probe the higher energy states of this compound. This will not only provide a more complete picture of its spectroscopic properties but also enable the use of a wider range of transitions for its detection in different astrophysical environments, including those with higher temperatures where vibrational excitation is more significant. nih.govaip.orgaanda.org
Further Refinement of Potential Energy Surfaces and Kinetic Models
The rates of chemical reactions, particularly at the low temperatures of interstellar clouds, are governed by the details of the potential energy surface (PES) of the reacting system. libretexts.org Accurate PESs are essential for developing reliable kinetic models that can predict the formation and destruction rates of molecules like this compound. unb.bruhmreactiondynamics.orgaip.org
Theoretical calculations, such as ab initio quantum chemistry methods, are used to map out the PES for reactions involving this compound. nih.govresearchgate.net These surfaces provide crucial information about reaction barriers, intermediate structures, and product branching ratios. For example, studies on the reaction between the cyano radical and cyanoacetylene have utilized theoretical calculations to determine that the formation of dicyanoacetylene is the only exothermic product, a key finding for understanding the chemistry of these species in the ISM. nih.gov
The refinement of these PESs and the kinetic models derived from them is an ongoing area of research. This involves using higher levels of theory in the calculations and incorporating more complex interactions, such as spin-orbit coupling and Renner-Teller effects, which can be important for radical species. nih.govresearchgate.net
Exploration of this compound in Diverse Astrophysical Environments
This compound has been detected in a variety of astrophysical environments, each with its own unique physical and chemical conditions. These include cold dark clouds like TMC-1, star-forming regions such as Sagittarius B2(N), and the circumstellar envelopes of evolved stars like IRC+10216. harvard.eduvulcanchem.comuni-koeln.de
The relative abundance of this compound to its more stable isomer, cyanoacetylene, can vary significantly between these different environments. For instance, the HC3N to HCCNC ratio is found to be higher in IRC+10216 compared to TMC-1. uni-koeln.de These variations provide important clues about the dominant formation and destruction mechanisms at play in each region.
Future observational campaigns with powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) will continue to search for this compound in new and diverse astrophysical settings. vulcanchem.comoup.com This will allow for a more comprehensive understanding of its distribution and chemistry throughout the cosmos.
Synergistic Approaches Combining Theoretical, Laboratory, and Observational Data
The most significant advances in our understanding of this compound come from synergistic approaches that combine theoretical calculations, laboratory experiments, and astronomical observations. nih.govarxiv.orgru.nl This integrated approach allows for a more robust and comprehensive understanding of the molecule and its role in the universe.
For example, laboratory spectroscopy provides the precise frequencies of molecular transitions that are needed for their unambiguous identification in astronomical spectra. harvard.eduaanda.org Theoretical calculations can guide laboratory experiments by predicting the spectroscopic properties of new molecules and can help to interpret observational data by providing insights into the underlying chemical processes. aanda.orgaip.org
Astrochemical models, in turn, rely on both theoretical and laboratory data to make predictions that can be tested with new observations. researchgate.netuhmreactiondynamics.org The interplay between these three pillars of research is essential for advancing our knowledge of this compound and the complex chemistry of the interstellar medium.
Challenges and Open Questions in this compound Research
Despite the progress made in the study of this compound, several challenges and open questions remain. One of the primary challenges is the accurate determination of its abundance in different astrophysical environments, which is often hampered by the low intensity of its spectral lines and potential blending with other species. aanda.org
The precise formation and destruction pathways of this compound in various interstellar and circumstellar environments are still not fully understood. While gas-phase ion-molecule reactions are thought to be important, the role of grain-surface chemistry is less clear. researchgate.net
Furthermore, the chemistry of other isomers of C3HN, such as HNCCC, is even less well-characterized. aanda.org Understanding the relative abundances of all the C3HN isomers would provide a more complete picture of the chemical processes at play.
Future research will need to address these challenges through a combination of more sensitive observations, more sophisticated laboratory experiments, and more comprehensive theoretical models. Answering these open questions will not only deepen our understanding of this compound but also shed light on the broader chemical evolution of the cosmos.
Accurate Determination of Collisional Data for Complex Environments
The accurate modeling of this compound (HCCNC) abundance and distribution in diverse astrophysical environments is critically dependent on the precise determination of state-to-state collisional rate coefficients. These coefficients, primarily for collisions with the most abundant species in the interstellar medium (ISM) such as molecular hydrogen (H₂) and helium (He), are fundamental inputs for non-local thermodynamic equilibrium (non-LTE) radiative transfer models that interpret observed spectral lines.
Advanced theoretical methodologies are employed to calculate these crucial data. The process typically begins with the computation of a highly accurate potential energy surface (PES) for the interacting system (e.g., HCCNC-H₂). This is achieved through high-level ab initio quantum chemistry methods, such as the coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] approach. For instance, a four-dimensional PES (4DPES) for the CNNC-H₂ van der Waals system was calculated using the CCSD(T)-F12a approach with an aug-cc-pVTZ basis set, revealing a global minimum of 221.38 cm⁻¹ at a center-of-mass distance of 3.1 Å. researchgate.net
Following the PES calculation, quantum scattering dynamics calculations are performed. The close-coupling method is a rigorous approach used to compute the collisional cross-sections over a range of energies. researchgate.net By thermally averaging these energy-dependent cross-sections, a set of temperature-dependent rate coefficients is obtained. osti.gov Studies have provided these rate coefficients for temperatures ranging from 5 K to 100 K, which is relevant for cold molecular clouds where HCCNC is often detected. researchgate.netarxiv.org
A significant finding from these detailed studies is that isomerism plays a crucial role in collisional dynamics. Research on the HC₃N family of isomers demonstrates that the collisional rate coefficients can differ by up to an order of magnitude between isomers, particularly at low temperatures. osti.gov For example, comparisons between methyl cyanide (CH₃CN) and its isomer methyl isocyanide (CH₃NC) when colliding with He reveal different propensities for rotational transitions. A propensity for Δj=2 transitions is observed for CH₃CN, while for CH₃NC, a propensity for Δj=1 is seen for transitions at low temperatures and low rotational quantum numbers (j), shifting to Δj=2 at higher temperatures and for higher j values. researchgate.netarxiv.org This highlights that specific collisional data must be calculated for each isomer to achieve accurate astrophysical models. arxiv.org It has been shown that simply using a scaling factor to estimate H₂ collision rates from He data is not reliable. researchgate.net The failure to use isomer-specific collisional data can lead to errors of a factor of 2–3 in derived excitation temperatures. osti.gov
| Collisional System | Methodology | Key Findings | Reference |
|---|---|---|---|
| CNNC-H₂ | 4D-PES calculation (CCSD(T)-F12a); Close-coupling scattering calculations | Rate coefficients were computed for temperatures from 1 K to 100 K. It was determined that scaling H₂ rate coefficients from He data is unreliable. | researchgate.net |
| HC₃N Isomers (HC₂NC/HNC₃) - H₂ | Potential Energy Surface calculation; Close-coupling scattering calculations | Rate coefficients differ by up to an order of magnitude between isomers. Propensity rules for rotational transitions vary with the isomer and the H₂ spin state (ortho/para). | osti.gov |
| CH₃CN/CH₃NC - He | Potential Energy Surface calculation; Close-coupling scattering calculations | Isomer-specific propensities observed: Δj=2 for CH₃CN; Δj=1 (low j, low T) and Δj=2 (high j, high T) for CH₃NC. | researchgate.netarxiv.org |
Comprehensive Understanding of Formation and Destruction Pathways
The abundance of this compound in the ISM is governed by a network of gas-phase chemical reactions. Understanding these formation and destruction routes is essential for chemical models that aim to reproduce observed molecular inventories in regions like the Taurus Molecular Cloud (TMC-1).
Formation Pathways: Two primary gas-phase formation pathways for this compound have been identified.
Reaction of Cyano Radical with Acetylene: A crucial formation mechanism involves the reaction between the cyano radical (CN) and acetylene (C₂H₂). vulcanchem.comresearchgate.net This reaction proceeds via the attack of the CN radical on the π electron density of the acetylene molecule. researchgate.net The reaction can lead to two isomeric products, cyanoacetylene (HCCCN) and this compound (HCCNC), through the displacement of a hydrogen atom. uhmreactiondynamics.orgpsu.edu While the formation of the more stable HCCCN isomer is thermodynamically favored, the pathway to HCCNC is significant enough to contribute to its observed abundance. psu.edu
Dissociative Recombination: Another major formation route is the dissociative recombination of the protonated cyanomethylidyne cation (C₃H₂N⁺) with an electron. aanda.org This reaction produces HCCNC and a hydrogen atom. aanda.org This type of reaction is considered a key process in the chemistry of cold, dense clouds. researchgate.net
A secondary, though less significant, gas-phase formation path is the reaction between the ethynyl (B1212043) radical (C₂H) and hydrogen cyanide (HCN). aanda.org While grain-surface chemistry is important for many complex molecules, the primary pathways for HCCNC are currently understood to be dominated by these gas-phase reactions. aanda.org
Destruction Pathways: The destruction of this compound in the ISM is primarily driven by reactions with abundant gas-phase ions. aanda.orgresearchgate.net Chemical models indicate that the main destruction mechanisms are reactions with key interstellar cations such as H₃⁺, He⁺, and C⁺. researchgate.net Reactions with neutral atomic carbon (C) also contribute significantly to its destruction. researchgate.net Additionally, photodissociation by ultraviolet photons and cosmic-ray-induced dissociation are standard destruction mechanisms included in chemical network models for interstellar species. aanda.org
| Reaction Type | Reactants | Products | Significance | Reference |
|---|---|---|---|---|
| Formation | CN + C₂H₂ | HCCNC + H | Primary gas-phase pathway | vulcanchem.comuhmreactiondynamics.orgpsu.edu |
| Formation | C₃H₂N⁺ + e⁻ | HCCNC + H | Primary gas-phase pathway | aanda.orgresearchgate.net |
| Formation | C₂H + HCN | HCCNC + H | Secondary gas-phase pathway | aanda.org |
| Destruction | HCCNC + H₃⁺, He⁺, C⁺ | Ionic products | Primary destruction pathway | aanda.orgresearchgate.net |
| Destruction | HCCNC + C | Neutral products | Significant destruction pathway | researchgate.net |
Elucidation of Isomer-Specific Excitation and Emission Mechanisms
The interpretation of radio astronomical observations of this compound and its more stable isomer, cyanoacetylene (HCCCN), relies on understanding the mechanisms that excite their rotational energy levels. As local thermodynamic equilibrium (LTE) is rarely achieved in the low-density conditions of molecular clouds, a non-LTE approach is necessary, which in turn requires accurate, isomer-specific collisional data. osti.gov
Recent research has definitively shown that the excitation of molecular isomers can be highly specific. osti.gov The rate coefficients for rotational excitation by colliders like H₂ are not the same for HCCNC and HCCCN. osti.gov Studies focusing on the HC₃N family of isomers have demonstrated that propensity rules for collisional transitions—that is, which changes in rotational quantum number are most likely—differ between isomers. osti.gov For example, when colliding with ortho-H₂, rotational transitions involving a change in the rotational quantum number of Δj₁ = 1 are favored for some isomers, while Δj₁ = 2 transitions are favored for others. osti.gov
These differences in collisional excitation rates have a direct and significant impact on the population of the rotational levels from which emission occurs. If the same set of collisional rates (e.g., those calculated for the main isomer, HCCCN) is used to model the emission from a less abundant isomer like HCCNC, the resulting level populations will be incorrect. This leads to inaccurate calculations of the excitation temperature, which describes the distribution of molecules among their rotational levels. osti.gov Simulations have shown that the lack of isomer-specific collisional data can result in errors in the derived excitation temperatures by a factor of two to three. osti.gov
Such inaccuracies propagate directly into the determination of column densities, which are a measure of the total number of molecules along the line of sight. Since the column density ratio of an isomer pair (like HCCNC/HCCCN) is a critical diagnostic tool for the underlying chemical and physical conditions of a cloud, using precise excitation models is paramount. aanda.org Discrepancies between observed isomer ratios and those predicted by chemical models, such as the poorly reproduced HCCNC:HCCCN ratio in Sagittarius B2(N), may indicate that the temperature-sensitive formation and destruction reactions or the excitation mechanisms in the models are incomplete or inaccurate. aanda.org Therefore, the elucidation of isomer-specific excitation mechanisms, driven by dedicated collisional rate calculations, is a crucial area of ongoing research for constraining nitrogen chemistry and understanding the physical environments of the ISM. osti.gov
Q & A
What are the primary gas-phase synthesis pathways for isocyanoacetylene (HCCNC) under interstellar conditions, and how do they differ from those of its isomer cyanoacetylene (HC3N)?
This compound (HCCNC) is primarily formed via the reaction between CN radicals and acetylene (C₂H₂) at low temperatures (295–700 K). This pathway competes with cyanoacetylene (HC3N) formation, which proceeds through cyanopolyyne chains or HCN addition to C₂H . A 2022 study by Albernaz et al. demonstrated that HCCNC formation requires precise control of reaction dynamics, including collisional energy transfer and quantum tunneling effects, to overcome activation barriers . Advanced kinetic models must account for temperature-dependent branching ratios to differentiate HCCNC and HC3N yields.
How can rotational spectroscopy resolve ambiguities in distinguishing HCCNC from HC3N in astrophysical observations?
Rotational spectroscopy identifies HCCNC via its distinct dipole moment orientation and hyperfine splitting patterns. For example, HCCNC exhibits a 1.5–3.5 MHz splitting in its J = 4–3 transition, unlike HC3N’s symmetric splitting . High-resolution surveys (130–370 GHz) combined with line stacking techniques improve detection sensitivity in molecular clouds. However, overlapping lines with complex organic molecules (COMs) necessitate cross-validation using isotopic substitutions (e.g., DCNC vs. HC3N) .
What experimental methodologies are critical for quantifying HCCNC abundance ratios relative to HC3N in astrochemical environments?
Quantification requires:
- Laboratory spectral databases : High-precision measurements of HCCNC’s rotational constants (e.g., B₀ = 4.512 GHz) under simulated interstellar conditions .
- Observational campaigns : Use of radio telescopes (e.g., ALMA) to target transitions with minimal contamination (e.g., J = 5–4 at 224.9 GHz) .
- Statistical equilibrium models : To correct for excitation temperature variations in different cloud regions . Discrepancies in abundance ratios (e.g., CH3NC/CH3CN ≈ 0.02–0.05) highlight the need for spatially resolved mapping .
How do discrepancies in theoretical vs. experimental binding energies of HCCNC affect its desorption behavior in protostellar environments?
Discrepancies arise from computational limitations in modeling van der Waals interactions on icy grain surfaces. For instance, binding energies derived from density functional theory (DFT) often underestimate experimental values by 10–15%, leading to overpredicted HCCNC desorption rates in cold regions (<20 K) . Advanced methods like coupled-cluster theory (CCSD(T)) or hybrid QM/MM approaches are recommended to refine adsorption-desorption kinetics .
What challenges arise in detecting HCCNC fragmentation products in mass spectrometry, and how can they be mitigated?
HCCNC’s dissociative ionization produces ambiguous m/z signals (e.g., m/z 53 for C₃H₃N⁺ isomers). Differentiation requires:
- Infrared pre-dissociation (IRPD) spectroscopy : To isolate structural isomers (e.g., HCCNC⁺ vs. CH₂CCHN⁺) .
- Collision-induced dissociation (CID) : To track fragmentation pathways (e.g., HCCNC⁺ → C₂H₂⁺ + CN) .
- Theoretical benchmarking : Compare experimental spectra with CCSD(T)-calculated vibrational modes (e.g., CC stretch at 1795 cm⁻¹ for HCCNC⁺) .
How can kinetic modeling reconcile contradictory HCCNC formation rates reported in combustion vs. astrochemical studies?
Combustion studies report faster HCCNC formation at high temperatures (>1000 K) due to radical chain mechanisms, whereas astrochemical models assume low-temperature tunneling dominates . A unified approach involves:
- Variable reaction coordinate transition state theory (VRC-TST) : To model temperature-dependent rate constants across 50–2000 K .
- Cross-validation with shock-tube experiments : To bridge the gap between interstellar and combustion conditions .
What spectroscopic evidence supports the assignment of HCCNC in circumstellar envelopes, and what observational gaps remain?
HCCNC has been tentatively detected in carbon-rich stars via its 89.3 GHz line, but confusion with vinyl cyanide (C₂H3CN) complicates assignments . Future work should prioritize:
- Spectral surveys at THz frequencies : To exploit HCCNC’s stronger transitions in vibrationally excited states.
- Interferometric imaging : To spatially correlate HCCNC emission with known HC3N hotspots .
How do anharmonic effects in HCCNC’s vibrational spectrum influence its detectability in infrared astronomy?
Anharmonicity shifts HCCNC’s fundamental modes (e.g., ν₁ = 2050 cm⁻¹) by up to 50 cm⁻¹, causing misalignments with harmonic DFT predictions . Detection strategies include:
- Neon-tagging IR spectroscopy : To measure mode-specific shifts in cryogenic matrices .
- High-resolution IR telescopes (e.g., JWST) : To target overtone bands (e.g., 2ν₁) in protoplanetary disks .
What computational protocols are recommended for simulating HCCNC’s electronic structure and reactivity?
- Multireference methods (e.g., CASSCF) : To account for open-shell character in HCCNC⁺ .
- Reaction path sampling : To explore isomerization barriers between HCCNC and HC3N .
- Machine learning force fields : To accelerate dynamical studies of HCCNC in gas-grain interactions .
How can interdisciplinary collaborations address gaps in HCCNC’s photostability data under UV irradiation?
- Laboratory astrophysics : Simulate UV photolysis in ultrahigh vacuum chambers with synchrotron radiation sources.
- Theoretical photochemistry : Compute potential energy surfaces for HCCNC’s excited states using time-dependent DFT .
- Cross-disciplinary data sharing : Integrate combustion chemistry datasets on HCCNC degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
